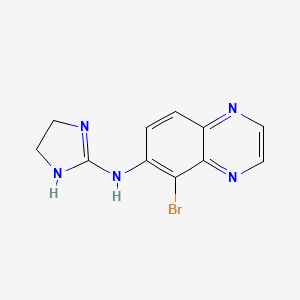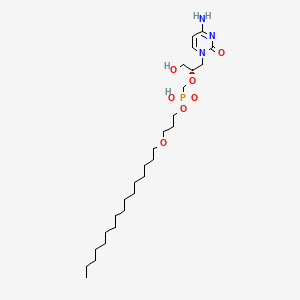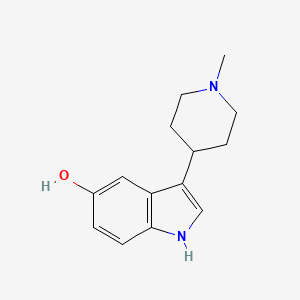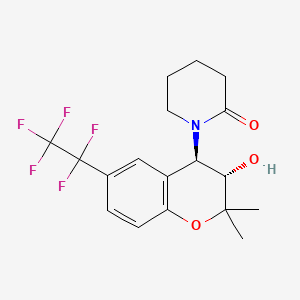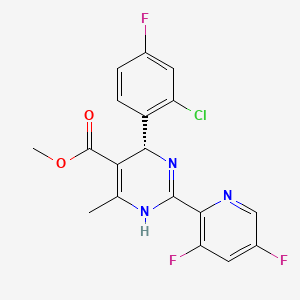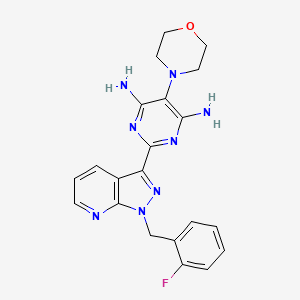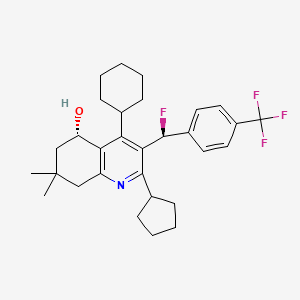
Bromoacetamido-PEG2-Boc-amine
Übersicht
Beschreibung
Bromoacetamido-PEG2-Boc-amine is a PEG derivative containing a Boc protected amine and a bromide group . The protected amine can be deprotected under mild acidic conditions . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The synthesis of this compound involves the coupling of N-(bromoacetyl)-β-alanine to N α-BOC-L-lysine . This is performed by using the succinimidyl ester of the bromoacetic acid β-alanine to react with the free amine in the epsilon position of the N α -BOC-L-lysine .Molecular Structure Analysis
The molecular formula of this compound is C13H25BrN2O5 . It has a molecular weight of 369.3 g/mol .Chemical Reactions Analysis
The protected amine in this compound can be deprotected under mild acidic conditions . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions .Physical And Chemical Properties Analysis
This compound has a molecular weight of 369.3 g/mol . Its molecular formula is C13H25BrN2O5 . It is a PEG derivative containing a Boc protected amine and a bromide group .Wissenschaftliche Forschungsanwendungen
1. N-Boc Protection of Amines Using PEG Bromoacetamido-PEG2-Boc-amine can be used in methods for N-Boc protection of amines. Zeng, Li, and Shao (2012) describe a method using PEG-400 as a reaction medium for N-Boc protection of various amines at room temperature. This approach results in the corresponding N-tert-butyl-carbamates with good to excellent yields in short times (Zeng, Li, & Shao, 2012).
2. Polymer Grafting on Biological Activity Morpurgo et al. (2002) evaluated the effects of polymer grafting on the biological activity of mono-PEG derivatives of somatostatin analogues. They developed a strategy for selective BOC protection of primary amines, followed by reaction with different PEG reagents. This study highlights the importance of understanding the impacts of polymer grafting on therapeutic applications (Morpurgo et al., 2002).
3. Catalyzed Syntheses of γ-Butyrolactams/Lactones Kumar, Kumar, and Reddy (2016) described Hg(II)/Pt(IV) catalyzed syntheses of γ-butyrolactams and α,β-unsaturated γ-butyrolactones/lactams using bromoalkynes with tosylamino and hydroxyl tethers. Their research indicates the potential for this compound in the synthesis of such compounds, showcasing a method that features mild conditions and practical yields (Kumar, Kumar, & Reddy, 2016).
4. Reductive Amination for PEGylation The work of Bentley, Roberts, and Harris (1998) on reductive amination using PEG acetaldehyde hydrate for PEGylation of biomolecules like lysozyme and chitosan demonstrates another application area. This method results in water-soluble conjugates with altered bioavailability and pharmacokinetics (Bentley, Roberts, & Harris, 1998).
5. Cytotoxicity Studies on Dendrimer Conjugates Stasko et al. (2007) studied the cytotoxicity of polypropylenimine dendrimer conjugates on human umbilical vein endothelial cells, focusing on the effects of chemical modification of surface amines to neutral acetamide or PEG functionalities. This research is relevant for understanding the biocompatibility of similar compounds (Stasko et al., 2007).
Wirkmechanismus
Target of Action
Bromoacetamido-PEG2-Boc-amine is a PEG linker containing a Boc protected amine and a bromide group . The primary targets of this compound are biomolecules that can undergo nucleophilic substitution reactions .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution. The bromide (Br) group in the compound is a very good leaving group for these reactions . The Boc protected amine can be deprotected under mild acidic conditions , allowing it to participate in further reactions.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of the action of this compound is the modification of target biomolecules, enabling their conjugation to other entities. This can be useful in various research and therapeutic applications, such as the development of antibody-drug conjugates .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the Boc protected amine in the compound can be deprotected under mild acidic conditions . Additionally, the compound’s solubility and stability might be affected by temperature and the presence of other substances in the environment.
Biochemische Analyse
Biochemical Properties
Bromoacetamido-PEG2-Boc-amine plays a significant role in biochemical reactions, particularly in nucleophilic substitution reactions. The bromide group in this compound acts as a good leaving group, making it highly reactive with nucleophiles such as thiols and amines . This compound can interact with various enzymes and proteins, facilitating the formation of stable covalent bonds. For example, it can be used to modify peptides and proteins by introducing PEGylation, which can enhance their solubility and stability .
Cellular Effects
This compound influences various cellular processes by modifying proteins and peptides. This compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering the structure and function of target proteins . The PEGylation of proteins using this compound can improve their pharmacokinetic properties, leading to enhanced cellular uptake and prolonged circulation time .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through nucleophilic substitution reactions. The bromide group in this compound is replaced by nucleophiles such as thiols or amines, resulting in the formation of stable covalent bonds . This modification can lead to changes in the activity and function of the target biomolecules, including enzyme inhibition or activation and alterations in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is stable under mild acidic conditions, which allows for the deprotection of the Boc group to generate a free amine . Long-term studies have shown that this compound can maintain its activity and function over extended periods, making it suitable for various biochemical applications .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, this compound can effectively modify target proteins and peptides without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including potential disruptions in cellular function and metabolism .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The PEGylation of proteins using this compound can influence metabolic flux and alter metabolite levels . Additionally, this compound can affect the activity of enzymes involved in metabolic processes, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The hydrophilic PEG spacer in this compound enhances its solubility and facilitates its movement within the cellular environment . This property allows this compound to reach its target sites effectively and exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can modify target proteins and peptides . The localization of this compound can impact its activity and function, leading to changes in cellular processes and signaling pathways .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25BrN2O5/c1-13(2,3)21-12(18)16-5-7-20-9-8-19-6-4-15-11(17)10-14/h4-10H2,1-3H3,(H,15,17)(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSNVTJXXUWHQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25BrN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


